7-chloro-N-(2-thienylmethyl)-4-quinazolinamine
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Description
7-Chloro-N-(2-thienylmethyl)-4-quinazolinamine (7CNTMQ) is a novel synthetic molecule with potential applications in scientific research. It belongs to the quinazolinamine class of molecules, which are known for their diverse range of biological activities. 7CNTMQ has been studied for its potential use in a variety of laboratory experiments, including its ability to affect the biochemical and physiological effects of cells.
Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives have been extensively studied for their potential biological activities. For instance, a novel synthetic approach led to the creation of quinazoline compounds with expected biological activities, highlighting the chemical versatility and potential for therapeutic application of this scaffold (Párkányi & Schmidt, 2000). Furthermore, the synthesis and optimization of quinazoline derivatives targeting EGFR-tyrosine kinase for anticancer activity demonstrate the scaffold's relevance in drug discovery (Noolvi & Patel, 2013).
Antimicrobial and Anti-inflammatory Applications
Quinazoline derivatives have shown promising antimicrobial and anti-inflammatory properties. Research on novel quinazoline-4-one/4-thione derivatives revealed their potential as antimicrobial, analgesic, and anti-inflammatory agents, further supporting the therapeutic versatility of quinazoline compounds (Dash et al., 2017).
Optoelectronic Materials
Quinazolines have also found applications in materials science, particularly in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the structural flexibility and utility of quinazoline derivatives beyond biomedical applications (Lipunova et al., 2018).
properties
IUPAC Name |
7-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALOVOLTPZOEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324362 |
Source
|
Record name | 7-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477861-99-7 |
Source
|
Record name | 7-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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